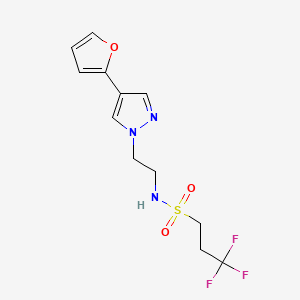

3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C12H14F3N3O3S and its molecular weight is 337.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Applications

Trifluoromethylated Synthons :Compounds related to 3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide serve as useful trifluoromethylated synthons. They have been utilized in reactions with diazo compounds to afford various trifluoromethyl substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones with fair to excellent yields. These reactions demonstrate the compound's versatility in synthesizing fluorine-containing heterocycles, which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability (Plancquaert et al., 1996).

Cationic Cyclisations :The use of sulfonamides, including those related to the 3,3,3-trifluoro derivative, as terminators in cationic cyclisations has been explored. These studies have shown that trifluoromethanesulfonic (triflic) acid catalyzes 5-endo cyclisation of homoallylic sulfonamides efficiently, leading to the formation of pyrrolidines. This showcases the compound's role in facilitating complex cyclization reactions, which are fundamental in constructing cyclic and polycyclic structures (Haskins & Knight, 2002).

Chemical Characterization

Molecular Structure Analysis :Research on the title compound has provided insights into its molecular structure, revealing significant twists between the pyrazole ring and adjacent furan and benzene rings. Such studies are crucial for understanding the stereochemical preferences and molecular interactions of these compounds, which can impact their reactivity and potential applications in synthetic chemistry (Asiri et al., 2012).

Catalysis and Reactions

Lewis Acid Catalysis :Scandium trifluoromethanesulfonate, a compound closely related to the 3,3,3-trifluoro derivative in terms of functional groups, has been identified as an extremely active Lewis acid catalyst. It aids in the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids, demonstrating the potential of fluorinated sulfonamides in catalyzing important organic transformations (Ishihara et al., 1996).

Environmental Impact

Phase Partitioning of Fluorinated Compounds :Studies have also explored the environmental phase partitioning of perfluoroalkyl sulfonamides, which share a functional group with the compound of interest. These investigations help understand the environmental fate, transport, and persistence of fluorinated organic compounds, which is essential for assessing their ecological impact and guiding the development of more sustainable chemical practices (Shoeib et al., 2004).

Propiedades

IUPAC Name |

3,3,3-trifluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O3S/c13-12(14,15)3-7-22(19,20)17-4-5-18-9-10(8-16-18)11-2-1-6-21-11/h1-2,6,8-9,17H,3-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDNWBCXVRXXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2998046.png)

![4-benzyl-N-(2-ethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2998047.png)

![ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate](/img/structure/B2998049.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2998050.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2998051.png)

![7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2998056.png)

![6-[[4-(4-methoxyphenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2998061.png)

![4-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2998064.png)

![N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2998066.png)